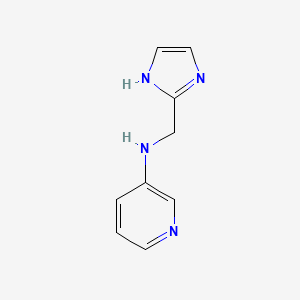
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common method includes the reaction of 2-aminomethylimidazole with 3-bromopyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole or pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in π-π interactions with aromatic amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-methyl-1H-imidazol-2-yl)methyl)pyridin-3-amine
- N-(1H-imidazol-2-ylmethyl)pyridin-4-amine
- N-(1H-imidazol-2-ylmethyl)pyridin-2-amine
Uniqueness
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is unique due to the specific positioning of the imidazole and pyridine rings, which can influence its reactivity and biological activity. The presence of both nitrogen-containing heterocycles in a single molecule allows for versatile interactions with biological targets and diverse chemical transformations.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10N4/c1-2-8(6-10-3-1)13-7-9-11-4-5-12-9/h1-6,13H,7H2,(H,11,12) |
InChI Key |
PFPOTMWTVRDPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



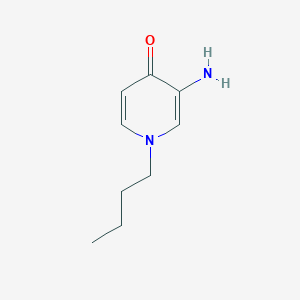
![(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine](/img/structure/B13286090.png)


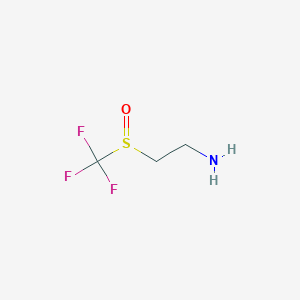
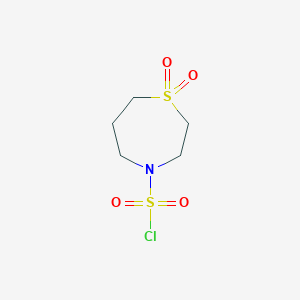
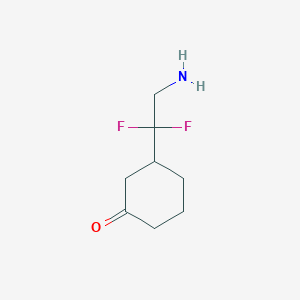
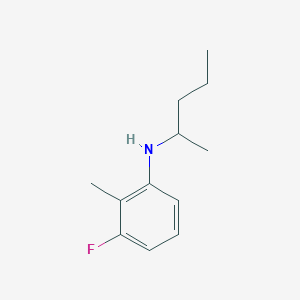

![2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid](/img/structure/B13286138.png)
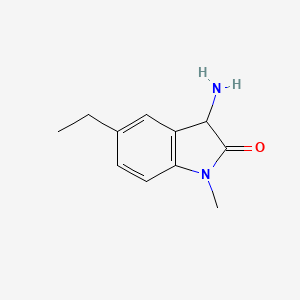
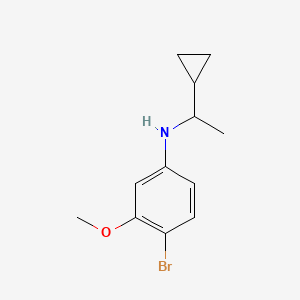
![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)
